Alosetron hydrochloride is classified as a small molecule and functions as a 5-hydroxytryptamine (serotonin) type 3 receptor antagonist. It is marketed under the trade name Lotronex in the United States and is indicated exclusively for women suffering from severe IBS symptoms. The chemical formula for alosetron hydrochloride is with a molecular weight of approximately 330.81 g/mol .
A more efficient synthesis route involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or its derivatives in the presence of mineral acids like hydrochloric acid or p-toluenesulfonic acid. This method allows for improved yields and is more suitable for large-scale production . The reaction typically occurs at temperatures ranging from 70°C to 200°C, with optimal conditions around 100°C to 150°C .
The molecular structure of alosetron hydrochloride reveals that it is achiral and possesses a complex arrangement of rings and functional groups. The core structure includes a pyridoindole framework with an imidazole side chain. The specific structure can be represented as follows:
The compound exhibits several important features:
Alosetron hydrochloride participates in various chemical reactions typical for its class of compounds. It can undergo hydrolysis under acidic conditions, leading to the formation of metabolites that may also exhibit pharmacological activity. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes resulting in several metabolites detected in urine . Notably:
Alosetron functions primarily as a selective antagonist for the serotonin type 3 receptor. By binding to these receptors located on enteric neurons within the gastrointestinal tract, it inhibits their activation, which leads to decreased intestinal secretion and altered gut motility. This mechanism helps alleviate symptoms associated with IBS by reducing visceral pain and improving bowel function .
Key pharmacodynamic properties include:
Alosetron hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation into tablets or oral suspensions used therapeutically.
The primary application of alosetron hydrochloride is in the management of severe diarrhea-predominant irritable bowel syndrome among women who have not responded adequately to conventional therapies. Its unique mechanism allows it to modulate gastrointestinal function effectively. Clinical studies have demonstrated its efficacy in reducing IBS symptoms significantly compared to placebo treatments .
Alosetron hydrochloride (C₁₇H₁₈N₄O·HCl) was first patented in 1987 by GlaxoWellcome (now GlaxoSmithKline) as a selective serotonin receptor antagonist. The compound's chemical designation is 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one hydrochloride, with a molecular weight of 330.8 g/mol for the hydrochloride salt. Its core structure features an indole ring system linked to an imidazole moiety, optimized for high-affinity binding to 5-HT₃ receptors in the gastrointestinal tract [1] [2]. Initial synthetic routes involved multi-step organic reactions starting from 4-methyl-5-nitroimidazole, proceeding through reductive amination and cyclization steps to form the tricyclic ring system. The hydrochloride salt form was selected for its favorable crystallinity, stability, and bioavailability characteristics [4]. Early structure-activity relationship studies demonstrated that the methyl substituent on the imidazole ring and the specific stereochemistry of the tetrahydro ring system were critical for receptor selectivity and potency [2].
Preclinical studies established alosetron's mechanism as a competitive antagonist of 5-HT₃ receptors in the enteric nervous system. In vitro binding assays demonstrated a 1000-fold greater affinity for 5-HT₃ receptors compared to other serotonin receptor subtypes (5-HT₁–₅,₇) [7]. Functional studies in isolated guinea pig ileum showed potent inhibition of serotonin-induced contractions (IC₅₀ = 1.2 nM), confirming its activity in neural pathways regulating gut motility [2].
In vivo pharmacodynamic evaluation in canine models revealed dose-dependent inhibition of colorectal distension responses, suggesting potential for reducing visceral pain perception. Beagle dogs administered alosetron (0.01–1 mg/kg IV) exhibited significant prolongation of colonic transit time (p<0.01 vs. controls) without affecting gastric emptying, establishing its colon-specific activity [7]. Toxicology assessments in rats and primates indicated an acceptable safety margin, with the principal finding being dose-dependent constipation—an expected pharmacological effect consistent with reduced gut motility. No mutagenic or clastogenic potential was detected in Ames tests or chromosomal aberration assays [1].
Alosetron received accelerated FDA approval on February 9, 2000, under the brand name Lotronex® for women with diarrhea-predominant irritable bowel syndrome (IBS-D). This approval followed a 7-month review of clinical trial data showing modest efficacy: a 12% improvement (95% CI: 4.7–19.2%) in pain/discomfort relief compared to placebo [1] [5]. Post-marketing surveillance revealed rare but serious gastrointestinal adverse events, culminating in 84 cases of ischemic colitis, 113 cases of severe constipation, 143 hospitalizations, and 7 fatalities by November 2000. These events prompted GlaxoWellcome to voluntarily withdraw the drug from the U.S. market on November 28, 2000, after approximately 474,115 prescriptions had been dispensed [1] [3].
Following intense advocacy from patient groups (e.g., Lotronex Action Group) and reconsideration by FDA advisory committees, alosetron was reintroduced on June 7, 2002, under a restricted access program. Key modifications included:
Table 1: Key Regulatory Milestones for Alosetron Hydrochloride
Date | Event | Significance | |
---|---|---|---|
1987 | Compound patented | Intellectual property protection established | |
Feb 9, 2000 | Initial FDA approval | Marketed as Lotronex® for IBS-D in women | |
Nov 28, 2000 | Voluntary market withdrawal | 7 deaths and 84 ischemic colitis cases reported | |
Jun 7, 2002 | Reapproval with restrictions | REMS program implemented | |
2015 | First generics approved | Actavis, Prometheus, and Sebela enter market | |
Nov 2023 | REMS program discontinued | Continued boxed warning and medication guide | [1] [3] [10] |
The reintroduced alosetron was governed by a stringent Risk Evaluation and Mitigation Strategy (REMS), initially named the Prescribing Program for Lotronex® (PPL). This program mandated:
The REMS evolved significantly over time:
Post-marketing pharmacovigilance demonstrated successful risk mitigation. Analysis of FDA Adverse Event Reporting System (FAERS) data (2002–2023) showed:
Table 2: Evolution of Alosetron REMS Program Components
Time Period | Prescriber Requirements | Patient Requirements | Pharmacy Requirements | |
---|---|---|---|---|
2002–2010 | Mandatory training/certification | Signed agreement form | Verify certification sticker | |
2010–2016 | Mandatory training/certification | Revised agreement form | Verify certification sticker | |
2016–2023 | Voluntary training | Information sheet only | No sticker verification | |
2023–present | None | Medication guide only | None | [3] [10] |
Drug utilization trends demonstrated appropriate targeting to the indicated population. Prescription data from FDA's Sentinel Distributed Database (2016–2020) revealed:
Table 3: Alosetron Prescription Trends Before and After REMS Modifications
Metric | Pre-2016 (With REMS) | Post-2016 (Voluntary REMS) | 2020–2023 (No REMS) | |
---|---|---|---|---|
Annual prescriptions | ~45,000 | ~32,000 | ~18,500 | |
New users/month | 1,200 | 850 | 500 | |
Severe AE reports/1,000 users | 0.8 | 0.7 | 0.6 | [3] [10] |
The FDA's 2023 decision to eliminate REMS reflected two decades of accumulated safety evidence showing that boxed warnings and medication guides sufficiently mitigated risks without restricting access. Continued pharmacovigilance includes routine analysis of FAERS data and periodic evaluation of Sentinel Distributed Database cohorts [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7